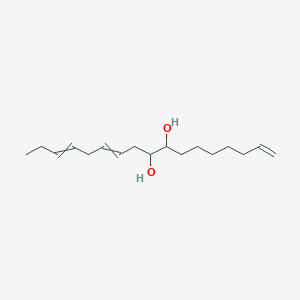
1,11,14-Heptadecatriene-8,9-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,11,14-Heptadecatriene-8,9-diol is an organic compound with the molecular formula C17H30O2 It is characterized by the presence of three double bonds and two hydroxyl groups, making it a polyunsaturated diol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,11,14-Heptadecatriene-8,9-diol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyunsaturated hydrocarbons, followed by hydroxylation. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and osmium tetroxide (OsO4) for hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 1,11,14-Heptadecatriene-8,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of 1,11,14-Heptadecatriene-8,9-dione.
Reduction: Formation of this compound with reduced double bonds.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
1,11,14-Heptadecatriene-8,9-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,11,14-Heptadecatriene-8,9-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bonds may participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1,8,11-Heptadecatriene: A related compound with similar double bond structure but lacking hydroxyl groups.
1,11,14-Heptadecatriene-8,9-epoxy: An epoxide derivative with different reactivity due to the presence of an epoxide ring.
Uniqueness: 1,11,14-Heptadecatriene-8,9-diol is unique due to the combination of double bonds and hydroxyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
143004-61-9 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
heptadeca-1,11,14-triene-8,9-diol |
InChI |
InChI=1S/C17H30O2/c1-3-5-7-9-11-13-15-17(19)16(18)14-12-10-8-6-4-2/h4-5,7,11,13,16-19H,2-3,6,8-10,12,14-15H2,1H3 |
InChI 键 |
PFODYVTXEFDXQP-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC(C(CCCCCC=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


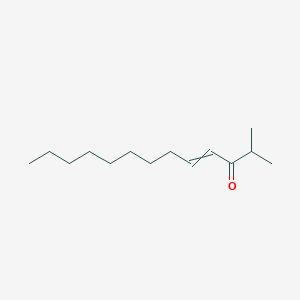
![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
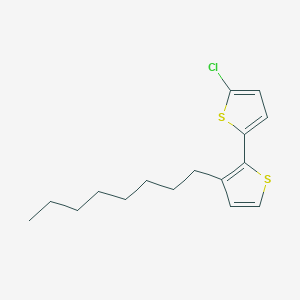
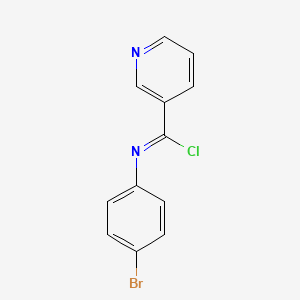
![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
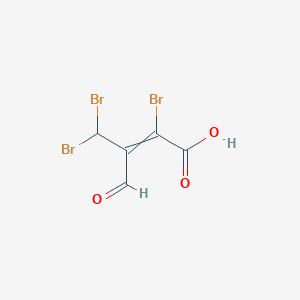
![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)
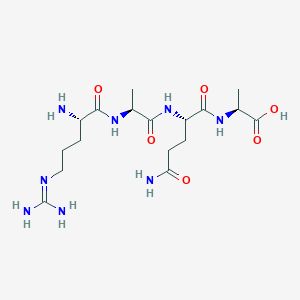
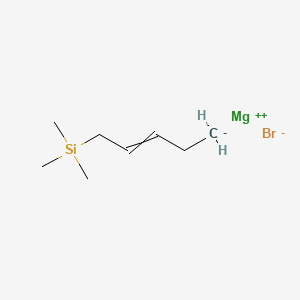
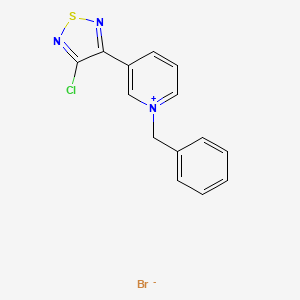
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
